2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid

Dihydropyrimidine dehydrogenase Pyrimidine catabolism Enzyme inhibition

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid (C₆H₈N₂O₄, MW 172.14 g/mol) is a saturated pyrimidinedione derivative featuring a dihydrouracil core with an acetic acid side chain at the 4-position. The compound belongs to the dihydropyrimidine class and is structurally intermediate between the fully aromatic uracil-4-acetic acid (CAS 4628-39-1) and the ring-carboxylated dihydroorotic acid (CAS 155-54-4).

Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol
Cat. No. B12360960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid
Molecular FormulaC6H8N2O4
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESC1C(NC(=O)NC1=O)CC(=O)O
InChIInChI=1S/C6H8N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h3H,1-2H2,(H,10,11)(H2,7,8,9,12)
InChIKeyJUNZYFLCXRTKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic Acid: Sourcing the Dihydrouracil-4-acetic Acid Scaffold for Pyrimidine Metabolism Research


2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid (C₆H₈N₂O₄, MW 172.14 g/mol) is a saturated pyrimidinedione derivative featuring a dihydrouracil core with an acetic acid side chain at the 4-position. The compound belongs to the dihydropyrimidine class and is structurally intermediate between the fully aromatic uracil-4-acetic acid (CAS 4628-39-1) and the ring-carboxylated dihydroorotic acid (CAS 155-54-4) [1]. The saturated 5,6-bond distinguishes it from the oxidized uracil analogs and alters its interaction with pyrimidine-catabolizing enzymes such as dihydropyrimidine dehydrogenase (DPD) [2]. As a research chemical, it serves as a scaffold for studying structure-activity relationships in pyrimidine metabolism, enzyme inhibition, and coordination chemistry, where both the acetic acid arm and the ring-saturation state are critical determinants of binding and reactivity.

Why 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic Acid Cannot Be Replaced by Dihydroorotic Acid, Uracil-4-acetic Acid, or Positional Isomers


The pyrimidine-dione scaffold class contains multiple compounds that are superficially interchangeable but differ decisively in ring saturation, side-chain length, and substitution position. The saturated dihydrouracil ring in the target compound places it in the product space of the DPD-catalyzed reaction, unlike the aromatic uracil-4-acetic acid which acts as a competitive inhibitor that sterically prevents DPD active-site loop closure [1]. Compared to dihydroorotic acid (a direct 4-carboxyl analog), the target compound's extended acetic acid side chain introduces an additional methylene spacer, altering pKa, metal-chelation geometry, and conformational freedom [2]. The 1-yl positional isomer (CAS 1311314-41-6) relocates the acetic acid moiety from the ring carbon to the ring nitrogen, fundamentally changing hydrogen-bond donor/acceptor patterns and biological recognition. These differences are not cosmetic; they directly determine whether a compound behaves as an enzyme substrate, an inhibitor, or a metal-coordinating ligand in experimental settings.

Quantitative Differentiation Evidence for 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic Acid Against Closest Analogs


DPD Active-Site Loop Closure: Saturated vs. Unsaturated Ring Determines Inhibitor vs. Substrate Behavior

The target compound carries a saturated 5,6-dihydropyrimidine ring, which is the product state of DPD catalysis. In contrast, the unsaturated uracil-4-acetic acid (CAS 4628-39-1) acts as a competitive inhibitor of porcine DPD. X-ray crystallography at 3.3 Å resolution reveals that uracil-4-acetic acid binding prevents closure of the active-site loop (residues 668–678) due to steric hindrance between the planar uracil ring and the loop's catalytic cysteine (Cys-671) [1]. The saturated analog, by adopting a non-planar ring conformation, would not impose the same steric clash, potentially permitting loop closure and catalytic turnover rather than inhibition. This mechanistic divergence is directly observed in the ternary complex structure (PDB 1GT8) [2].

Dihydropyrimidine dehydrogenase Pyrimidine catabolism Enzyme inhibition

Carboxyl Side-Chain Length: Acetic Acid vs. Direct Carboxyl Modulates pKa and Metal-Binding Geometry

The target compound features a –CH₂COOH side chain at the 4-position, whereas the closest ring-carboxylated analog, dihydroorotic acid (DHO, CAS 155-54-4), bears a –COOH group directly attached to the ring carbon. This additional methylene spacer in the target compound increases the pKa of the carboxylic acid by approximately 0.5–0.8 units compared to the directly conjugated carboxyl in DHO (predicted pKa ~3.8–4.2 for the target vs. ~3.1–3.5 for DHO, based on analogous aliphatic vs. α-heteroatom-substituted carboxylic acids) [1]. The longer arm also extends the reach of the carboxylate oxygen by approximately 1.5 Å, altering the bite angle and chelation geometry with metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺. This difference is critical in the design of dihydrouracil-based metal-organic frameworks (MOFs) or metalloenzyme inhibitors where coordination distance is constrained [2].

Coordination chemistry Metal-organic frameworks Ligand design

Positional Isomerism: 4-yl vs. 1-yl Acetic Acid Substitution Determines Hydrogen-Bonding Donor/Acceptor Topology

The 2-(2,6-dioxo-1,3-diazinan-4-yl)acetic acid (4-yl isomer) and 2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid (1-yl isomer, CAS 1311314-41-6) are positional isomers differing only in the attachment point of the acetic acid group. In the 4-yl isomer, the –CH₂COOH group is attached to the sp³-hybridized C4 carbon of the dihydrouracil ring, leaving both N1–H and N3–H available as hydrogen-bond donors. In the 1-yl isomer, the acetic acid group occupies the N1 position, eliminating the N1–H donor and altering the tautomeric equilibrium of the ring [1]. This change affects the compound's ability to form the canonical Watson-Crick-like hydrogen-bonding pattern with complementary bases or protein residues. The 4-yl isomer preserves both ring NH donors, which is essential for mimicking the natural dihydrouracil nucleobase in RNA modification studies where dihydrouridine pairs with adenine via two hydrogen bonds [2].

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Absence of 5-Fluorine: Differentiation from 5-Fluorodihydrouracil in Mechanism-Based Enzyme Inhibition Studies

5-Fluorodihydrouracil (5-FDHU, CAS 696-06-0) is the primary DPD-generated catabolite of the chemotherapeutic agent 5-fluorouracil (5-FU) and retains a fluorine atom at the 5-position. The presence of the C5–F bond makes 5-FDHU susceptible to further metabolism to fluoro-β-alanine, which is associated with toxicity in 5-FU therapy [1]. The target compound lacks this fluorine substituent and instead carries a 4-acetic acid group, redirecting its metabolic and enzyme-interaction profile away from fluoropyrimidine catabolism pathways. While 5-FDHU is a DPD product that can be further hydrolyzed by dihydropyrimidinase (DHP), the target compound's 4-acetic acid side chain introduces a structural feature absent in natural pyrimidine catabolites, making it a non-natural probe rather than a metabolic intermediate [2].

Chemotherapy metabolism DPD inhibition Fluoropyrimidine catabolism

High-Impact Application Scenarios for 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic Acid in Research and Industrial Sourcing


Probing the Substrate- vs. Inhibitor-Binding Mode of Dihydropyrimidine Dehydrogenase (DPD)

The saturated ring of the target compound makes it a product-state analog of the DPD-catalyzed reaction. In structural biology and enzymology experiments, this compound can be used to interrogate the conformational dynamics of the DPD active-site loop (residues 668–678), which closes upon substrate binding but is sterically blocked by the unsaturated inhibitor uracil-4-acetic acid. Co-crystallization trials with DPD and NADPH would test whether the saturated analog permits loop closure, as predicted from the X-ray structures reported by Dobritzsch et al. [1]. This application is directly relevant to laboratories studying the structural basis of DPD-mediated 5-FU degradation and DPD deficiency screening.

Coordination Chemistry and MOF Ligand Design with Extended Carboxylate Reach

The –CH₂COOH side chain provides a flexible carboxylate arm that extends approximately 1.5 Å beyond the ring plane compared to the directly-attached carboxyl of dihydroorotic acid. This feature is valuable for designing metal-organic frameworks (MOFs) or discrete coordination complexes where the metal-binding geometry requires a longer spacer between the pyrimidine scaffold and the metal center. Previous work on carboxymethyl-functionalized cyclobuta-fused uracil dimers (Carell et al., 1997) demonstrates the synthetic feasibility and structural characterization of acetic-acid-derivatized dihydrouracil systems [2]. Procurement for coordination chemistry should prioritize the 4-yl isomer to preserve both ring NH donors as auxiliary hydrogen-bonding sites.

Dihydrouridine-Mimic Synthesis for RNA Modification Studies

Dihydrouridine (D) is a conserved modified nucleoside in tRNA that increases conformational flexibility at specific loop positions. The target compound, with its saturated dihydrouracil ring and free N1–H and N3–H donors, serves as an aglycone scaffold for synthesizing dihydrouridine analogs. Unlike the 1-yl positional isomer, which is N1-blocked and cannot form the full Watson-Crick base pair with adenine, the 4-yl isomer retains both ring NH groups and can be elaborated with ribose at N1 to generate nucleoside derivatives. This application scenario is supported by the known hydrogen-bonding pattern of dihydrouracil:adenine base pairs, where the saturation-induced non-planarity of the dihydrouracil ring is a functionally important structural feature [3].

Fluorine-Free Scaffold for Dihydropyrimidinase (DHP) Substrate Profiling

Unlike 5-fluorodihydrouracil, which is a clinically relevant DHP substrate leading to fluoro-β-alanine production, the target compound lacks the C5-fluorine substituent and instead presents a 4-acetic acid functional group. This makes it a suitable probe for studying DHP substrate specificity independent of fluorine-related electronic and steric effects. Because DHP is the second enzyme in the pyrimidine degradation pathway and its activity influences 5-FU pharmacokinetics, a fluorine-free analog enables cleaner mechanistic studies without the confounding variable of fluoride elimination or fluoro-β-alanine toxicity [4]. Researchers investigating DHP substrate tolerance for ring substituents should select this compound as a non-fluorinated, 4-functionalized test substrate.

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